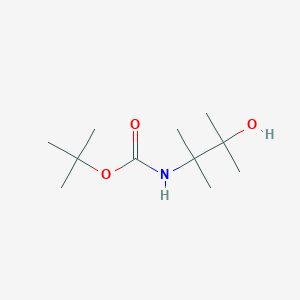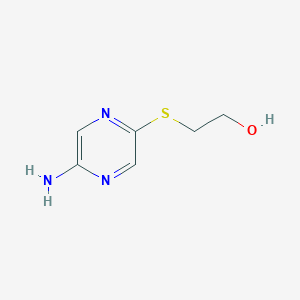![molecular formula C15H19N3O4 B8669196 tert-Butyl 6-nitro-3',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B8669196.png)
tert-Butyl 6-nitro-3',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate
Vue d'ensemble
Description
tert-Butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate: is a complex organic compound with a unique structure that includes a nitropyridine moiety and a dihydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-nitro-3',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of pyridine derivatives followed by the formation of the dihydropyridine ring through cyclization reactions. The tert-butyl ester group is introduced to enhance the stability and solubility of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Substitution: The nitropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of nitro and dihydropyridine groups on biological systems. It may serve as a model compound for drug development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure is similar to that of certain calcium channel blockers, which are used to treat cardiovascular diseases.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 6-nitro-3',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the dihydropyridine ring can interact with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Nicardipine: Another calcium channel blocker with a nitropyridine moiety.
Amlodipine: A dihydropyridine derivative used in the treatment of hypertension.
Uniqueness: tert-Butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its combination of a nitropyridine group and a tert-butyl ester, which enhances its stability and solubility. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C15H19N3O4 |
|---|---|
Poids moléculaire |
305.33 g/mol |
Nom IUPAC |
tert-butyl 4-(6-nitropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(19)17-8-6-11(7-9-17)12-4-5-13(16-10-12)18(20)21/h4-6,10H,7-9H2,1-3H3 |
Clé InChI |
PSMPZLUJGSPPNV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
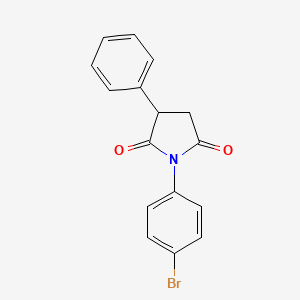
![4-[(Pyridin-4-yl)sulfanyl]butanenitrile](/img/structure/B8669138.png)

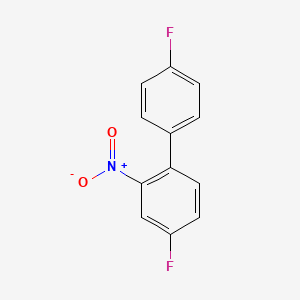
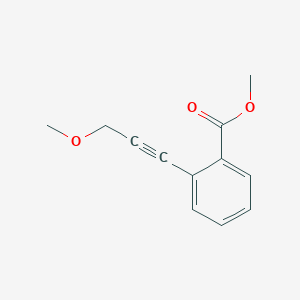

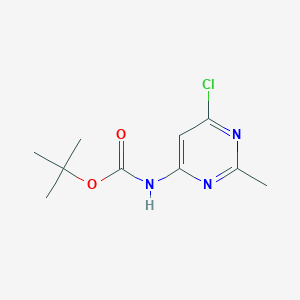
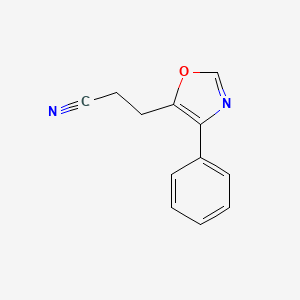
![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide](/img/structure/B8669178.png)
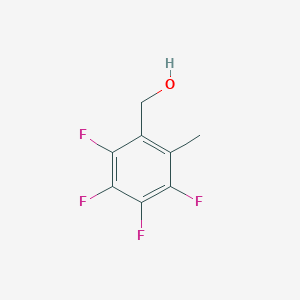
![1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B8669203.png)
